5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-iodophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3OS/c16-12-8-4-5-9-13(12)20-10-14-17-18-15(21)19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUWDABEONAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 2-iodophenol with formaldehyde and a triazole derivative under specific conditions . The reaction conditions often require the use of a base such as potassium carbonate (K2CO3) and a solvent like toluene. The reaction mixture is usually heated to facilitate the formation of the desired product.
Chemical Reactions Analysis
5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The iodophenoxy group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, their substituents, biological activities, and research findings:
Key Comparative Insights :
Substituent Effects on Bioactivity: Halogenated Phenoxy Groups: The 4-chlorophenoxy analog (MIC = 32 µg/mL against C. albicans) suggests that halogenation enhances antifungal potency compared to non-halogenated derivatives. The iodine atom in the target compound may further improve lipophilicity and target binding via halogen bonding. Heterocyclic Substituents: Thiazole and thiadiazole analogs showed enhanced enzyme inhibition (e.g., tyrosine kinase , DHFR ), attributed to their planar structures and hydrogen-bonding capabilities.
Synthetic Methodologies: Microwave-assisted synthesis (e.g., for 4-chlorophenoxy analog ) reduced reaction times (15–30 minutes) compared to conventional reflux methods (4–6 hours). The target compound may require similar optimized protocols due to the steric bulk of the 2-iodophenoxy group.
Physicochemical Properties :
- The iodine atom in the target compound increases molecular weight (≈ 423 g/mol) and polarizability compared to chlorine (≈ 349 g/mol) or methyl substituents. This could enhance membrane permeability but may reduce aqueous solubility.
Therapeutic Applications: While the 2-aminothiazole analog targeted melanoma , the 4-chlorophenoxy derivative focused on antifungal applications . The iodine substituent in the target compound may broaden its utility in antiviral or anticancer research, leveraging iodine’s radio-opacity for imaging/therapeutic hybrids.
Biological Activity
5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The compound has the following molecular characteristics:
- Molecular Formula : C16H15N3OS
- Molecular Weight : 297.37 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several synthesized triazole derivatives for their cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that these compounds were particularly effective against melanoma cells, with some exhibiting selective toxicity towards cancer cells compared to normal cells .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | IGR39 (Melanoma) | 5.2 | 10 |
| Compound B | MDA-MB-231 (Breast) | 7.8 | 8 |
| Compound C | Panc-1 (Pancreatic) | 6.5 | 9 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cancer Cell Migration : Certain derivatives have been shown to inhibit the migration of cancer cells, suggesting potential applications as antimetastatic agents .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling pathways, enhancing its therapeutic efficacy.
- Antioxidant Activity : Some studies indicate that triazole-thiol compounds possess antioxidant properties that could contribute to their anticancer effects by reducing oxidative stress in cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole-thiol derivatives where one compound was identified as particularly potent against multiple cancer types. This compound not only inhibited cell proliferation but also showed promise in reducing tumor growth in animal models .
Table 2: Summary of Case Study Findings
Q & A
Q. How can the antifungal efficacy of this compound be comparatively analyzed against clinical isolates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
